PF-06445974

Description

Propriétés

IUPAC Name |

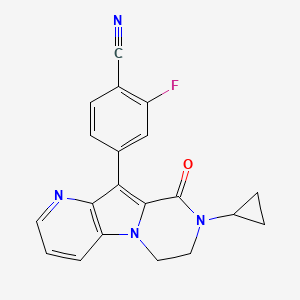

4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O/c21-15-10-12(3-4-13(15)11-22)17-18-16(2-1-7-23-18)25-9-8-24(14-5-6-14)20(26)19(17)25/h1-4,7,10,14H,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTCDMZVTLNYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN3C4=C(C(=C3C2=O)C5=CC(=C(C=C5)C#N)F)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055776-17-3 | |

| Record name | PF-06445974 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055776173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06445974 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ6344143 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-06445974

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, this compound elevates intracellular cAMP levels, thereby modulating downstream signaling pathways. This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, its role in cellular signaling, and the experimental methodologies used to characterize it.

Core Mechanism of Action: Selective PDE4B Inhibition

This compound exerts its pharmacological effects through the selective inhibition of the phosphodiesterase 4B (PDE4B) enzyme. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thus regulating their intracellular concentrations and downstream signaling. The PDE4 family is specific for cAMP, and consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.

This compound exhibits high affinity and selectivity for the PDE4B subtype. This selectivity is crucial as different PDE4 subtypes are expressed in various tissues and are implicated in distinct physiological and pathological processes.

Quantitative Data: In Vitro Inhibition Profile

The inhibitory potency of this compound against PDE4 subtypes and its selectivity over other PDE families have been determined through various in vitro assays.

| Target | IC50 (nM) | Reference |

| PDE4B | < 1 | [1] |

| PDE4A | 4.7 | [1] |

| PDE4C | 17 | [1] |

| PDE4D | 36 | [1] |

| PDE10A | 2290 | [1] |

| PDE5A | 4640 | [1] |

| GABAA | Ki = 3850 | [1] |

Signaling Pathway: Modulation of the cAMP Cascade

The primary consequence of PDE4B inhibition by this compound is the accumulation of intracellular cAMP. cAMP is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes by activating downstream effectors, most notably Protein Kinase A (PKA).

cAMP Signaling Pathway Diagram

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A variety of in vitro and in vivo experimental techniques have been employed to elucidate the mechanism of action of this compound.

In Vitro PDE4B Enzymatic Activity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4B.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE4B enzyme is used. The substrate, cAMP, is typically radiolabeled (e.g., [³H]-cAMP) or fluorescently labeled.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Assay Reaction: The PDE4B enzyme is incubated with the substrate in the presence of varying concentrations of this compound in an appropriate assay buffer.

-

Reaction Termination: The enzymatic reaction is stopped after a defined incubation period.

-

Product Quantification: The amount of hydrolyzed product (e.g., [³H]-AMP or fluorescently modified AMP) is quantified. This is often achieved by separating the product from the substrate using methods like scintillation counting or fluorescence polarization.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

"Cold Tracer" In Vivo Specific Binding Assessment (LC-MS/MS)

Objective: To assess the specific binding of this compound to its target in the brain in vivo without the use of a radiolabeled compound.

Methodology:

-

Animal Model: Typically, rodents (e.g., rats or mice) are used.

-

Compound Administration: A low, tracer dose of non-radiolabeled ("cold") this compound is administered intravenously.

-

Blocking Experiment: A separate group of animals is pre-treated with a high dose of a known PDE4 inhibitor (a "blocker") to saturate the target sites before the administration of the "cold tracer" this compound.

-

Tissue Collection: At a specified time point after administration, the animals are euthanized, and the brains are rapidly excised and dissected into specific regions.

-

Sample Preparation: The brain tissue is homogenized and processed to extract the drug.

-

LC-MS/MS Analysis: The concentration of this compound in the brain homogenates is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: The specific binding is calculated as the difference in the concentration of this compound in the brains of the tracer-only group and the blocker-pre-treated group.

In Vivo PET Imaging with [¹⁸F]this compound

Objective: To visualize and quantify the distribution and density of PDE4B in the living brain using Positron Emission Tomography (PET).

Methodology:

-

Radioligand Synthesis: this compound is radiolabeled with Fluorine-18 ([¹⁸F]) to produce [¹⁸F]this compound.

-

Subject Preparation: Human volunteers or non-human primates are positioned in a PET scanner. An arterial line is often placed for blood sampling to measure the concentration of the radioligand in the plasma.

-

Radioligand Injection: A bolus of [¹⁸F]this compound is injected intravenously.

-

PET Scan Acquisition: Dynamic PET data are acquired over a period of time (e.g., 90-120 minutes) to measure the uptake and distribution of the radioligand in the brain.

-

Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to determine the arterial input function, which represents the concentration of the parent radioligand available to the brain over time.

-

Data Analysis: The PET data, in conjunction with the arterial input function, are analyzed using pharmacokinetic modeling to calculate the total distribution volume (VT) in different brain regions. VT is an indicator of the density of available PDE4B binding sites.

Broad-Spectrum Off-Target Screening

Objective: To assess the selectivity of this compound by screening it against a wide range of other receptors, enzymes, and ion channels.

Methodology:

-

Panel of Targets: this compound is tested against a commercially available panel of dozens to hundreds of molecular targets.

-

Assay Formats: A variety of assay formats are used depending on the target class, including radioligand binding assays for receptors, enzymatic assays for enzymes, and functional assays for ion channels.

-

Compound Concentration: this compound is typically tested at a single high concentration (e.g., 10 µM) for initial screening.

-

Data Analysis: The percentage of inhibition or activation is determined for each target. Any significant "hits" (typically >50% inhibition or activation) are then followed up with concentration-response curves to determine the IC50 or EC50.

Mandatory Visualizations

Experimental Workflow: In Vivo PET Imaging

Caption: Workflow for in vivo PET imaging with [¹⁸F]this compound.

Logical Relationship: Target Selectivity Assessment

Caption: Logical flow for assessing the target selectivity of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of PDE4B. Its mechanism of action, centered on the elevation of intracellular cAMP levels, has been thoroughly characterized through a combination of in vitro enzymatic assays and in vivo imaging techniques. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of this compound for researchers and drug development professionals. The high selectivity of this compound for PDE4B makes it an invaluable tool for studying the specific roles of this enzyme in health and disease and holds promise for the development of novel therapeutics.

References

PF-06445974: A Technical Guide to a Selective PDE4B Inhibitor for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in regulating intracellular signaling pathways. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), this compound modulates various cellular processes, making it a valuable tool for research in inflammation, neurological disorders, and other conditions where PDE4B is implicated. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols to facilitate its use in research and drug development.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound against PDE4 Subtypes

| Target | IC50 (nM) |

| PDE4B | < 1 |

| PDE4A | 4.7 |

| PDE4C | 17 |

| PDE4D | 36 |

Table 2: Selectivity Profile of this compound against Other Phosphodiesterases and Receptors

| Target | IC50 (nM) | Ki (nM) |

| PDE10 | 2290 | - |

| PDE5A | 4640 | - |

| GABAA | - | 3850 |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by selectively inhibiting the PDE4B enzyme. PDE4B is responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a multitude of cellular signaling cascades. By inhibiting PDE4B, this compound leads to an accumulation of intracellular cAMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to the modulation of gene expression and cellular responses, including the suppression of pro-inflammatory cytokines.

Experimental Protocols

In Vitro PDE4B Inhibition Assay (IMAP TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the in vitro potency of this compound against PDE4B.

Materials:

-

Recombinant human PDE4B enzyme

-

FAM-cAMP (fluorescein-labeled cAMP) substrate

-

IMAP TR-FRET PDE Evaluation Assay Kit (containing binding buffer, binding reagent, and Tb-donor)

-

Assay plates (384-well, black, low volume)

-

This compound compound dilutions

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

In a 384-well assay plate, add the PDE4B enzyme solution.

-

Add the this compound dilutions to the respective wells.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Stop the reaction by adding the IMAP Binding Solution containing the Tb-donor.

-

Incubate for an additional 3 hours at room temperature to allow for binding equilibration.

-

Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 490 nm and 520 nm).

-

Calculate the ratio of the acceptor (520 nm) to donor (490 nm) fluorescence to determine the level of PDE4B inhibition and calculate IC50 values.

In Vivo PET Imaging with [18F]this compound

This protocol outlines the general procedure for conducting a Positron Emission Tomography (PET) imaging study in humans to assess the brain uptake and target occupancy of [18F]this compound.

Materials and Equipment:

-

Synthesized and purified [18F]this compound radioligand

-

PET/CT or PET/MR scanner

-

Automated blood sampling system

-

Arterial line for blood collection

-

Healthy human volunteers

-

Anesthesia and monitoring equipment (if required for preclinical studies)

Procedure:

-

Radioligand Synthesis: Synthesize [18F]this compound via a one-step nucleophilic substitution reaction from a nitro-precursor, followed by purification using semi-preparative HPLC.

-

Subject Preparation: Position the subject in the PET scanner. If required for kinetic modeling, an arterial line is placed for blood sampling.

-

Radioligand Administration: Administer a bolus injection of [18F]this compound intravenously.

-

PET Scan Acquisition: Acquire dynamic PET data for a duration of up to 120 minutes.

-

Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the parent radioligand and its metabolites in plasma.

-

Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register PET images with anatomical MRI scans. Define regions of interest (ROIs) on the MRI and project them onto the dynamic PET data to generate time-activity curves (TACs).

-

Kinetic Modeling: Use the TACs and the arterial input function to perform kinetic modeling (e.g., two-tissue compartment model) to quantify the total distribution volume (VT) of the radioligand in different brain regions.

-

Target Occupancy Assessment: In drug development studies, a baseline scan is followed by a second scan after administration of a therapeutic dose of a non-radiolabeled PDE4B inhibitor. The reduction in VT between the two scans is used to calculate target occupancy.

Conclusion

This compound is a highly selective and potent PDE4B inhibitor with favorable properties for both in vitro and in vivo research. Its use as a PET radioligand, [18F]this compound, provides a powerful tool for studying the role of PDE4B in the central nervous system and for the development of novel therapeutics targeting this enzyme. The detailed protocols and data presented in this guide are intended to support researchers in utilizing this compound to its full potential in their scientific endeavors.

The Role of PF-06445974 in Neuroscience: A Technical Guide to a Selective PDE4B Radioligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-06445974, a novel radioligand developed for Positron Emission Tomography (PET) imaging in neuroscience research. The primary function of its fluorine-18 labeled version, [18F]this compound, is the in vivo quantification and visualization of phosphodiesterase-4B (PDE4B), an enzyme implicated in a range of psychiatric and neurological disorders. This guide will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, and provide detailed experimental protocols.

Introduction to this compound and its Target, PDE4B

Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in intracellular signaling by metabolizing the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3][4] The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Of these, PDE4B and PDE4D are the most highly expressed in the brain and are of significant interest in the pathophysiology and treatment of conditions like depression and dementia.[1][2][3][4]

This compound is a potent and selective inhibitor of PDE4B.[5][6] When labeled with the positron-emitting isotope fluorine-18 ([18F]this compound), it becomes a valuable tool for PET imaging, allowing researchers to non-invasively measure the distribution and density of PDE4B in the living brain.[7][8] This capability is critical for understanding the role of PDE4B in disease and for the development of novel therapeutics targeting this enzyme.[3]

Mechanism of Action and Signaling Pathway

[18F]this compound acts as a radiotracer that preferentially binds to the PDE4B enzyme. By inhibiting PDE4B, it prevents the degradation of cAMP to AMP. The accumulation of cAMP can, in turn, modulate various downstream signaling pathways. The ability to image this target with PET allows for the investigation of its role in neuroinflammation and other pathological processes.[8]

Below is a diagram illustrating the cAMP signaling pathway and the role of PDE4B.

References

- 1. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

PF-06445974: A Technical Guide to a Promising CNS Agent for Psychiatric Disorders

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

PF-06445974 is a novel, high-potency phosphodiesterase-4B (PDE4B) preferring inhibitor that has garnered significant interest within the neuroscience community. Initially developed as a positron emission tomography (PET) radioligand, [18F]this compound, for in-vivo imaging of PDE4B, its underlying pharmacology suggests potential therapeutic applications in a range of psychiatric disorders. This technical guide provides a comprehensive overview of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Phosphodiesterase-4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of intracellular signaling pathways. Dysregulation of cAMP signaling has been implicated in the pathophysiology of several psychiatric conditions, including major depressive disorder, schizophrenia, and anxiety disorders. The PDE4 family consists of four subtypes (A, B, C, and D), with PDE4B being highly expressed in brain regions critical for emotional and cognitive processing. Inhibition of PDE4B is hypothesized to restore cAMP homeostasis, thereby offering a novel therapeutic strategy for these debilitating disorders.

This document serves as a core resource for researchers, scientists, and drug development professionals interested in the evolving landscape of PDE4B inhibition and the specific role of this compound as both a research tool and a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and related PDE4 inhibitors.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Reference |

| PDE4B IC50 | <1 nM | Human | [1] |

| PDE4A IC50 | 4.7 nM | Human | [1] |

| PDE4C IC50 | 17 nM | Human | [1] |

| PDE4D IC50 | 36 nM | Human | [1] |

Table 2: Preclinical In Vivo Data for [18F]this compound

| Parameter | Value | Species | Experimental Model | Reference |

| Brain Uptake | Increased by ~50% in LPS-injected striatum | Rat | Lipopolysaccharide (LPS)-induced neuroinflammation | [2] |

| Target Engagement | Blocked by non-radiolabeled this compound (3 mg/kg) | Mouse | PET imaging | [3] |

Table 3: First-in-Human PET Study with [18F]this compound in Healthy Volunteers

| Parameter | Value | Number of Subjects | Reference |

| Average Whole Brain VT | 9.5 ± 2.4 mL/cm³ | 5 | [1][4] |

| Radiometabolite-induced Error | ~10% | 5 | [1][4] |

Table 4: Preclinical Behavioral Effects of the PDE4 Inhibitor Rolipram (as a proxy for PDE4B inhibition)

| Behavioral Test | Species | Dosing Regimen | Key Finding | Reference |

| Elevated Plus Maze | Mouse | 0.31-1.25 mg/kg for 17 days | Increased time spent in open arms | [5] |

| Forced Swim Test | Mouse | 0.31-1.25 mg/kg for 18 days | Decreased immobility time | [5] |

| Tail Suspension Test | Mouse | 0.62 and 1.25 mg/kg for 22 days | Decreased immobility time | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide outlines of protocols relevant to the study of this compound and PDE4B inhibition.

[18F]this compound Positron Emission Tomography (PET) Imaging in Humans

This protocol is based on the design of the first-in-human study and the ongoing clinical trials for major depressive disorder.

Objective: To quantify the distribution and density of PDE4B in the human brain.

Materials:

-

[18F]this compound radioligand

-

PET/CT or PET/MR scanner

-

Arterial line insertion kit for blood sampling

-

Automated blood sampler and gamma counter

-

Image analysis software

Procedure:

-

Subject Preparation: Participants undergo a physical and neurological examination, and for clinical trials, a psychiatric assessment using standardized scales (e.g., Montgomery-Åsberg Depression Rating Scale [MADRS] or Hamilton Depression Rating Scale [HAM-D]). An arterial line is inserted into the radial artery for blood sampling.

-

Radioligand Administration: A bolus injection of [18F]this compound is administered intravenously.

-

PET Scan Acquisition: A dynamic PET scan is initiated simultaneously with the injection and continues for a specified duration (e.g., up to 4 hours).

-

Arterial Blood Sampling: Continuous arterial blood samples are drawn to measure the concentration of the radioligand in plasma over time, allowing for the determination of the arterial input function.

-

Data Analysis: The PET data is reconstructed and co-registered with an anatomical MRI. Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves from various brain regions and the arterial input function to calculate the total distribution volume (VT), which is an index of PDE4B density.

Forced Swim Test (FST) in Mice

This protocol is a standard method for assessing antidepressant-like activity in rodents.

Objective: To evaluate the potential antidepressant effects of a test compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

-

Cylindrical containers (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Test compound (e.g., this compound) and vehicle control.

-

Video recording and analysis software.

Procedure:

-

Acclimation: Mice are habituated to the experimental room for at least 1 hour before testing.

-

Drug Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for acute administration).

-

Test Session: Each mouse is individually placed in the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: The session is video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Data Analysis: The mean immobility time is calculated for each treatment group and compared using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM) in Rats or Mice

This is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic or anxiogenic potential of a test compound based on the animal's natural aversion to open and elevated spaces.

Materials:

-

Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor).

-

Test compound (e.g., this compound) and vehicle control.

-

Video tracking and analysis software.

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 1 hour prior to the experiment.

-

Drug Administration: The test compound or vehicle is administered at a specific time before the test.

-

Test Session: Each animal is placed in the center of the maze, facing an open arm, and allowed to freely explore for a 5-minute session.

-

Behavioral Recording: The session is recorded, and software is used to track the animal's movement. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.

-

Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated for each group. An increase in these parameters suggests an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving PDE4B and a typical experimental workflow for evaluating a novel CNS compound like this compound.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. biorxiv.org [biorxiv.org]

- 4. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PF-06445974: A PDE4B-Preferring PET Radioligand

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-06445974 is a potent and selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] Dysregulation of PDE4B activity has been implicated in various central nervous system (CNS) disorders, including psychiatric conditions like depression and schizophrenia. Developed by Pfizer, this compound has emerged as a promising positron emission tomography (PET) radioligand, enabling in vivo imaging and quantification of PDE4B in the brain.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and key experimental methodologies associated with this compound.

Discovery and Rationale

The development of this compound was driven by the need for a tool to measure PDE4B target occupancy in the brain for CNS drug discovery programs.[3] The selection process involved a systematic PET discovery effort, which included assessing expression levels (Bmax), biodistribution, and structure-activity relationships (SAR).[3][4] The goal was to identify a ligand with high potency and selectivity for PDE4B, excellent brain permeability, and a high level of specific binding.[3][4] this compound, also referred to as compound 8 in initial publications, emerged from this screening process as a promising PET lead candidate.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the enzymatic activity of PDE4B. PDE4B is a key regulator of intracellular signaling pathways by catalyzing the breakdown of cAMP to AMP. By inhibiting PDE4B, this compound leads to an accumulation of cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA). This modulation of the cAMP signaling cascade is believed to be a therapeutic strategy for various CNS disorders.

Quantitative Data

This compound demonstrates high potency for PDE4B and selectivity over other PDE4 subtypes. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | IC50 (nM) | Reference |

| PDE4B | <1 | [5] |

| PDE4A | 4.7 | [5] |

| PDE4C | 17 | [5] |

| PDE4D | 36 | [5] |

Table 2: Preclinical and Clinical PET Imaging Data

| Parameter | Species | Value | Reference |

| Brain Uptake (SUV) | Human | 2-3 (peak) | [2] |

| Specific Binding Blockade (by non-radiolabeled this compound) | Monkey | 92% | [6][7] |

| Radiometabolite Accumulation in Brain (at 60 min) | Human | ~10% | [5][6][8] |

| Average Whole Brain VT | Human | 9.5 ± 2.4 mL·cm-3 | [5][6][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the development and characterization of this compound.

Synthesis of [18F]this compound

The radiolabeled form of this compound, [18F]this compound, is synthesized for use in PET imaging studies.

-

Method: Automated synthesis is typically employed.[1]

-

Procedure Outline:

-

Production of [18F]fluoride via cyclotron.

-

Fluorination of a suitable precursor molecule.

-

Purification of the crude product using high-performance liquid chromatography (HPLC).

-

Formulation of the final product in a biocompatible solution for injection.

-

In Vitro Autoradiography

This technique is used to visualize the distribution of PDE4B binding sites in tissue sections.

-

Tissue Preparation:

-

Incubation:

-

Slides are pre-incubated in a buffer solution (e.g., Tris-HCl with 0.1% bovine serum albumin).[2]

-

Sections are then incubated with [18F]this compound.[2]

-

For determining non-specific binding, a separate set of sections is co-incubated with a high concentration of a non-radiolabeled PDE4 inhibitor (e.g., rolipram or this compound).[2]

-

-

Washing and Imaging:

Radiometabolite Analysis

This procedure is essential to determine the metabolic stability of the radioligand in vivo and to ensure that the PET signal originates from the parent compound.

-

Sample Collection: Blood and brain tissue samples are collected from animals at various time points after injection of [18F]this compound.[1]

-

Sample Preparation:

-

Analysis:

In Vivo PET Imaging

PET imaging allows for the non-invasive quantification of PDE4B in the living brain.

-

Subject Preparation:

-

Radioligand Administration and Data Acquisition:

-

Data Analysis:

-

PET images are reconstructed and co-registered with anatomical images (e.g., MRI).[6]

-

Time-activity curves are generated for different brain regions.

-

Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves and the arterial input function to estimate the total distribution volume (VT), a measure of target density.[5][8]

-

Conclusion

This compound is a valuable research tool for investigating the role of PDE4B in health and disease. Its high affinity and selectivity for PDE4B, coupled with favorable pharmacokinetic properties for brain imaging, have enabled the in vivo quantification of this important enzyme. The detailed experimental protocols outlined in this guide provide a foundation for researchers to utilize this compound in their own studies, contributing to a deeper understanding of PDE4B and the development of novel therapeutics for CNS disorders.

References

- 1. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monkey, rat, and first in human evaluation of [18F]this compound, a PET radioligand that preferentially labels phosphodiesterase 4B | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. invivopharm.com [invivopharm.com]

- 10. Robust Quantification of Phosphodiesterase-4D in Monkey Brain with PET and 11C-Labeled Radioligands That Avoid Radiometabolite Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-Body Biodistribution and Radiation Dosimetry in Monkeys and Humans of the Phosphodiesterase 4 Radioligand [11C](R)-Rolipram: Comparison of 2-Dimensional Planar, Bisected, and Quadrasected Image Analyses - PMC [pmc.ncbi.nlm.nih.gov]

PF-06445974's effect on cyclic AMP signaling pathways

An In-Depth Technical Guide to the Effects of PF-06445974 on Cyclic AMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical profile, and its direct impact on the cyclic adenosine monophosphate (cAMP) signaling pathway. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to support research and development efforts.

Introduction

Cyclic AMP (cAMP) is a critical second messenger involved in a multitude of intracellular signal transduction pathways, mediating responses to a wide range of extracellular stimuli such as hormones and neurotransmitters.[1] The concentration of intracellular cAMP is tightly regulated by its synthesis via adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[1][2] The PDE4 enzyme family, which is specific for cAMP hydrolysis, plays a crucial role in this regulation and is a key target for therapeutic intervention in various diseases.[3][4][5]

This compound is a potent and selective inhibitor of phosphodiesterase-4B (PDE4B), one of the four subtypes of the PDE4 family.[6][7][8][9] It was developed primarily as a positron emission tomography (PET) radioligand ([¹⁸F]this compound) to enable in-vivo imaging and quantification of PDE4B enzyme density in the brain and other tissues.[2][4][6][9][10][11] Understanding its interaction with the cAMP pathway is fundamental to its application as a research tool and potential therapeutic agent.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the PDE4B enzyme. PDE4B is responsible for hydrolyzing the 3',5'-phosphodiester bond in cAMP, converting it to the inactive adenosine 5'-monophosphate (AMP).[2][4][5] By binding to the active site of PDE4B, this compound prevents the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, thereby enhancing the signaling cascades downstream of cAMP-dependent protein kinase A (PKA).[2] This enhancement of cAMP signaling is the basis for the therapeutic potential of PDE4 inhibitors in inflammatory and neuropsychiatric disorders.[3][10]

Quantitative Data: Biochemical Profile

This compound exhibits high potency for PDE4B and maintains moderate to high selectivity against other PDE4 subtypes. Its selectivity is a key attribute, as non-selective PDE4 inhibitors have been associated with side effects like nausea and emesis.[3]

Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound against PDE4 Subtypes

| Target | IC₅₀ (nM) | Reference(s) |

| PDE4B | < 1 | [7][8][12] |

| PDE4A | 4.7 | [6][7][8][12] |

| PDE4C | 17 | [6][7][8][12] |

| PDE4D | 36 | [6][7][8][12] |

Table 2: Selectivity Profile of this compound against Other PDE Families

| Target | IC₅₀ (nM) | Reference(s) |

| PDE10 | 2290 | [7][8] |

| PDE5A | 4640 | [7][8] |

Data indicates minimal off-target activity at therapeutic concentrations.

Experimental Protocols

To assess the effect of this compound on cAMP signaling, two primary types of in vitro experiments are conducted: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to measure the downstream functional consequence (cAMP accumulation).

Protocol: PDE4B Enzyme Inhibition Assay (Biochemical)

This protocol describes a generalized method for determining the IC₅₀ value of this compound against purified recombinant human PDE4B. Assays like the Transcreener® AMP²/GMP² FP Assay are commonly used.[13]

Objective: To quantify the concentration of this compound required to inhibit 50% of PDE4B enzymatic activity.

Materials:

-

Recombinant human PDE4B enzyme

-

cAMP substrate

-

This compound compound stock solution

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Detection reagents (e.g., fluorescent tracer and antibody for competitive immunoassay, or a coupled enzyme system to detect AMP/GMP)

-

384-well microplates

-

Plate reader (fluorescence polarization or luminescence)

Methodology:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer to create a range of concentrations for testing.

-

Enzyme Preparation: Dilute the PDE4B enzyme to the desired working concentration in chilled assay buffer.

-

Reaction Setup: Add the diluted this compound solutions and a vehicle control to the wells of a 384-well plate.

-

Enzyme Addition: Add the diluted PDE4B enzyme to all wells except for the negative control (no enzyme).

-

Initiation of Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., add an antibody-tracer mix for a competitive fluorescence polarization assay).[13]

-

Data Acquisition: Read the plate on a suitable plate reader.

-

Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular cAMP Accumulation Assay

This protocol outlines a method to measure the increase in intracellular cAMP in response to this compound in a relevant cell line. This is a functional assay demonstrating the compound's effect in a biological system.[14][15]

Objective: To measure the dose-dependent effect of this compound on cAMP levels in whole cells.

Materials:

-

A suitable cell line expressing PDE4B (e.g., HEK293, CHO cells, or primary cells).[14]

-

Cell culture medium and reagents

-

Adenylyl cyclase activator (e.g., Forskolin or a specific GPCR agonist)

-

This compound compound stock solution

-

Cell lysis buffer

-

cAMP detection kit (e.g., cAMP-Glo™ Luminescence Assay, HTRF, or ELISA-based kit).[1][16]

-

96-well or 384-well cell culture plates

-

Luminometer or appropriate plate reader

Methodology:

-

Cell Plating: Seed cells into a 96- or 384-well plate and culture overnight to allow for adherence.

-

Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or a vehicle control for a defined period (e.g., 30 minutes). This allows the inhibitor to enter the cells and engage the target.

-

Cellular Stimulation: Add an adenylyl cyclase activator (e.g., Forskolin) to all wells to stimulate cAMP production. This creates a dynamic range for measuring the effect of the PDE inhibitor.

-

Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit. This releases the intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement following the kit's protocol. For a luminescence-based assay like cAMP-Glo™, this involves adding a detection solution containing PKA and then a Kinase-Glo® reagent to measure remaining ATP.[16]

-

Data Acquisition: Read the luminescence or fluorescence signal on a plate reader.

-

Data Analysis: The signal is inversely proportional to the cAMP concentration in competitive assays or directly proportional in others.[1][16] Calculate the cAMP concentration for each well using a standard curve. Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

This compound is a highly potent and selective PDE4B inhibitor that effectively increases intracellular cAMP levels by preventing its degradation. Its well-characterized biochemical profile makes it an invaluable tool, particularly as a PET radioligand ([¹⁸F]this compound), for studying PDE4B distribution, target engagement, and the role of the cAMP signaling pathway in health and disease. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel PDE4 inhibitors in preclinical and clinical research.

References

- 1. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Robust Quantification of Phosphodiesterase-4D in Monkey Brain with PET and 11C-Labeled Radioligands That Avoid Radiometabolite Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | PDE4B PET放射性配体 | MCE [medchemexpress.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. cAMP-Glo™ Assay [promega.com]

The Potential of PF-06445974 in Studying Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide array of neurological disorders. The development of specific biomarkers to dynamically track this process in vivo is paramount for both understanding disease mechanisms and for the development of novel therapeutics. PF-06445974, a selective radioligand for phosphodiesterase-4B (PDE4B), has emerged as a promising tool for positron emission tomography (PET) imaging of neuroinflammatory processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical and clinical research. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Target: PDE4B

Neuroinflammation is the innate immune response within the central nervous system (CNS) to various stimuli, including pathogens, toxins, and protein aggregates.[1] This process is primarily mediated by glial cells, particularly microglia and astrocytes.[1] While acute neuroinflammation is a protective mechanism, chronic activation is a key driver of neurodegenerative diseases.[1]

Phosphodiesterase-4 (PDE4) is an enzyme family that plays a crucial role in regulating inflammation by degrading the second messenger cyclic adenosine monophosphate (cAMP).[2][3] The PDE4 family has four subtypes (A, B, C, and D), with PDE4B being highly expressed in immune cells, including microglia.[2][4] Inhibition of PDE4B has been shown to have anti-inflammatory effects, making it an attractive therapeutic target.[4]

This compound is a high-affinity, selective inhibitor of PDE4B.[5] When labeled with fluorine-18 ([18F]this compound), it serves as a PET radioligand, enabling the in vivo visualization and quantification of PDE4B expression and activity.[6] Studies have demonstrated that [18F]this compound uptake is increased in response to inflammatory stimuli, suggesting its utility as a dynamic biomarker of neuroinflammation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| PDE4 Subtype | IC50 (nM) |

| PDE4B | <1 |

| PDE4A | 4.7 |

| PDE4C | 17 |

| PDE4D | 36 |

Data sourced from MedchemExpress and publications citing in vitro assays.[5][6]

Table 2: In Vivo Brain Uptake and Specific Binding of [18F]this compound

| Species | Brain Region | Uptake Metric | Value | Blocking Agent | % Blockade |

| Human | Whole Brain | VT (mL·cm-3) | 9.5 ± 2.4 | - | - |

| Rhesus Monkey | Whole Brain | SUV (10-60 min) | ~2.5 | This compound (0.1 mg/kg) | 92% |

| Rat (LPS model) | LPS-injected Striatum | Binding Increase vs. Contralateral | ~50% (Day 1) | - | - |

VT: Total Distribution Volume; SUV: Standardized Uptake Value. Data compiled from first-in-human and preclinical studies.[3][6]

Signaling Pathways and Experimental Workflows

PDE4B Signaling Pathway in Neuroinflammation

The following diagram illustrates the central role of PDE4B in modulating the inflammatory response in microglia.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of phosphodiesterase-4 suppresses HMGB1/RAGE signaling pathway and NLRP3 inflammasome activation in mice exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NLRP3 Inflammasome-Mediated Neuroinflammation and Related Mitochondrial Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Role of NLRP3 Inflammasome and Its Inhibitors as Emerging Therapeutic Drug Candidate for Alzheimer’s Disease: a Review of Mechanism of Activation, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacokinetics of PF-06445974 in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of PF-06445974, a potent and selective inhibitor of phosphodiesterase-4B (PDE4B). The information is compiled from publicly available scientific literature and is intended to support researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various animal models.

Introduction to this compound

This compound is a small molecule inhibitor that shows high affinity and selectivity for the PDE4B enzyme.[1][2] PDE4B is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is integral to a multitude of cellular processes, including inflammation and neuronal function.[3][4] By inhibiting PDE4B, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and cAMP response element-binding protein (CREB).[3][5] This mechanism of action has generated interest in this compound as a potential therapeutic agent for central nervous system disorders.[1] Much of the publicly available data on the pharmacokinetics of this compound comes from its use as a radiolabeled positron emission tomography (PET) ligand, [18F]this compound, to study the distribution and occupancy of PDE4B in the brain.[1][2][6]

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for non-radiolabeled this compound, such as Cmax, Tmax, AUC, and plasma half-life, are not extensively available in the public domain. The majority of the published data focuses on the brain kinetics of the radiolabeled form, [18F]this compound, as determined by PET imaging.

Brain Pharmacokinetics from PET Studies

Preclinical PET imaging studies have been conducted in mice, rats, and non-human primates (rhesus and cynomolgus monkeys) to evaluate the brain penetration and distribution of [18F]this compound.[1][7]

| Species | Key Findings | Reference |

| Mouse | The ratio of parent radioligand in the brain to that in plasma was 93 in wild-type mice 120 minutes after injection. This ratio increased to 188 in mice lacking the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), indicating that this compound is a substrate for these transporters. | [1] |

| Monkey (Rhesus) | Intravenous administration of non-radiolabeled this compound (0.1 mg/kg) 10 minutes prior to the radioligand blocked 92% of the radioligand uptake into the brain, demonstrating high specific binding to PDE4B. | [7] |

| Monkey (Cynomolgus) | PET imaging demonstrated good brain uptake and robust quantification of PDE4B enzyme density. | [1][2] |

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

A comprehensive ADME profile for this compound in preclinical species is not fully detailed in publicly accessible literature. However, key aspects of its distribution and metabolism have been elucidated through PET imaging studies.

-

Distribution :

-

Brain : this compound readily crosses the blood-brain barrier.[1][2] The highest concentrations are observed in the thalamus, which is consistent with the known expression pattern of PDE4B.[1][6]

-

Efflux Transporters : The distribution of this compound into the brain is modulated by the efflux transporters P-gp and BCRP.[1][6] Studies in knockout mice have shown that the absence of these transporters leads to a significant increase in the brain-to-plasma ratio of the compound.[1]

-

-

Metabolism :

-

The metabolism of this compound has been investigated primarily in the context of its radiolabeled form. A radiometabolite has been identified in plasma.[1][7]

-

This radiometabolite is also a substrate for P-gp and BCRP, which largely prevents its entry into the brain in rodents.[1][6] In human studies, a small amount of radiometabolite accumulation in the brain has been suggested.[1][6]

-

-

Excretion :

-

Detailed information on the routes and rates of excretion for this compound and its metabolites from preclinical studies is not available in the published literature.

-

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical pharmacokinetic evaluation of this compound, based on available reports.

Animal Models

-

Mice : Wild-type and P-gp/BCRP knockout mice have been used to investigate the role of efflux transporters on brain distribution.[1]

-

Rats : Used in PET imaging and in vitro autoradiography studies.[8]

-

Non-human Primates : Rhesus and cynomolgus monkeys have been utilized for PET imaging studies to assess brain kinetics and specific binding.[1][7]

Drug Administration

-

For PET imaging studies, [18F]this compound is administered intravenously as a bolus injection.[1][7]

-

In blockade studies, non-radiolabeled this compound is administered intravenously prior to the radiotracer to determine specific binding.[7]

Sample Collection and Analysis

-

Blood/Plasma : Arterial blood samples are collected serially following radiotracer administration. Plasma is separated, and radioactivity is measured.[1][7]

-

Metabolite Analysis : Radio-HPLC is used to separate the parent radioligand from its radiometabolites in plasma.[7]

-

Brain Tissue : In some studies, brain tissue is collected for ex vivo analysis of radioactivity distribution.[1]

Bioanalytical Methods

While a specific validated LC-MS/MS method for the quantification of non-radiolabeled this compound in biological matrices is not publicly detailed, a "cold tracer" LC-MS/MS method has been mentioned for assessing specific binding.[9] The development of a robust LC-MS/MS method would typically involve the following steps:

-

Sample Preparation : Protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix (e.g., plasma, brain homogenate).

-

Chromatographic Separation : Use of a suitable HPLC or UPLC column and mobile phase to separate this compound from endogenous components and potential metabolites.

-

Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for sensitive and selective quantification. Specific precursor-to-product ion transitions for this compound and an internal standard would be optimized.

-

Method Validation : The method would be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the PDE4B-cAMP signaling pathway.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the brain pharmacokinetics of [18F]this compound using PET imaging in a preclinical model.

Summary and Conclusion

This compound is a selective PDE4B inhibitor with good brain permeability, making it a compound of interest for CNS applications. Preclinical pharmacokinetic studies, primarily using PET imaging with its radiolabeled analogue [18F]this compound, have demonstrated its ability to reach and specifically bind to its target in the brain of mice, rats, and non-human primates. The distribution of this compound is influenced by the activity of P-gp and BCRP efflux transporters.

It is important to note that a comprehensive public dataset of the absorption, distribution, metabolism, and excretion, as well as detailed quantitative pharmacokinetic parameters for the non-radiolabeled compound, is currently lacking. Further research and publication of these data would be invaluable for a more complete understanding of the pharmacokinetic profile of this compound and to support its potential clinical development. Researchers in the field are encouraged to consider the impact of efflux transporters on the disposition of this compound when designing and interpreting preclinical studies.

References

- 1. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Absorption, distribution, metabolism, and excretion of tirzepatide in humans, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Discovery of a Novel Phosphodiesterase (PDE) 4B-Preferring Radioligand for Positron Emission Tomography (PET) Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Potency and Precision of PF-06445974: A Technical Guide to its Binding Affinity and Selectivity for PDE4B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding characteristics of PF-06445974, a potent and selective inhibitor of phosphodiesterase 4B (PDE4B). The following sections detail the quantitative binding data, comprehensive experimental protocols for assessing its affinity and selectivity, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to PDE4B and notable selectivity over other PDE4 subtypes. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Target | IC50 (nM) | Fold Selectivity vs. PDE4B |

| PDE4B | <1 | - |

| PDE4A | 4.7 | >4.7 |

| PDE4C | 17 | >17 |

| PDE4D | 36 | >36 |

Note: Data compiled from multiple sources.[1][2][3][4]

Furthermore, this compound exhibits minimal off-target activities when screened against a broader panel of phosphodiesterases, underscoring its specificity for the PDE4 family.[2]

| Off-Target | IC50 (nM) |

| PDE10 | 2290 |

| PDE5A | 4640 |

Experimental Protocols

The determination of the binding affinity and selectivity of this compound for PDE4B involves sophisticated biochemical and cell-based assays. The following are detailed methodologies for two commonly employed techniques.

Scintillation Proximity Assay (SPA) for Determining IC50

The Scintillation Proximity Assay (SPA) is a robust method for quantifying the inhibition of PDE4B activity. This homogeneous assay format eliminates the need for a separation step, making it suitable for high-throughput screening.[5][6][7][8][9][10]

Principle: Recombinant PDE4B enzyme hydrolyzes a radiolabeled substrate, [3H]-cAMP. The product, [3H]-AMP, is captured by scintillant-containing beads, bringing the radiolabel into close proximity and generating a light signal. An inhibitor like this compound will prevent this hydrolysis, resulting in a decrease in signal.

Materials:

-

Recombinant human PDE4B enzyme

-

[3H]-cAMP (substrate)

-

Yttrium silicate (YSi) SPA beads coated with a metal oxide

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM dithiothreitol)

-

This compound (or other test compounds)

-

Microplates (e.g., 96-well or 384-well)

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, add the following in order:

-

Assay buffer

-

This compound solution (or vehicle control)

-

Recombinant PDE4B enzyme

-

-

Initiation of Reaction: Add [3H]-cAMP to each well to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at room temperature (approximately 25°C) for a predetermined time (e.g., 15 minutes) to allow for substrate hydrolysis.

-

Termination and Detection: Add a slurry of YSi SPA beads to each well. The beads will bind to the [3H]-AMP produced.

-

Signal Measurement: After a brief incubation to allow for bead settling and binding, measure the light output using a microplate scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LANCE® Ultra cAMP Assay for Cellular Activity

The LANCE® (Lanthanide Chelate Excite) Ultra cAMP assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay used to measure cAMP levels in a cellular context.[11][12][13] This assay is instrumental in confirming the cellular potency of PDE4B inhibitors.

Principle: This competitive immunoassay measures the amount of cAMP produced by cells. A Europium (Eu)-labeled cAMP tracer competes with cellular cAMP for binding to a ULight™-labeled anti-cAMP antibody. When the tracer is bound to the antibody, FRET occurs. Cellular cAMP produced upon stimulation displaces the tracer, leading to a decrease in the FRET signal. Inhibition of PDE4B by this compound increases intracellular cAMP levels, further reducing the FRET signal.

Materials:

-

Cells expressing the target of interest (e.g., a Gs-coupled GPCR to stimulate cAMP production)

-

LANCE® Ultra cAMP Assay Kit (containing Eu-cAMP tracer, ULight™-anti-cAMP antibody, and detection buffer)

-

Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)

-

Cell culture medium

-

This compound (or other test compounds)

-

Agonist for the Gs-coupled GPCR (e.g., Forskolin)

-

White opaque microplates (e.g., 384-well)

-

TR-FRET-capable plate reader

Procedure:

-

Cell Preparation: Culture and harvest cells. Resuspend the cells in the stimulation buffer at an optimized density.

-

Compound and Agonist Addition:

-

Add the this compound solution at various concentrations to the wells of the microplate.

-

Add the GPCR agonist to stimulate adenylyl cyclase and induce cAMP production.

-

-

Cell Stimulation: Add the cell suspension to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

-

Detection Reagent Addition: Add the detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody mixture) to each well.

-

Incubation: Incubate for 1 hour at room temperature to allow the immunoassay to reach equilibrium.

-

Signal Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 665 nm (ULight™ emission) and 615 nm (Europium emission).

-

Data Analysis: The ratio of the 665 nm to 615 nm signals is calculated. The IC50 value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the context in which this compound acts, the following diagrams illustrate the PDE4B signaling pathway and the workflows of the described experimental assays.

Caption: PDE4B signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflows for determining the IC50 of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphodiesterase 4B: Master Regulator of Brain Signaling [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

PF-06445974: A Technical Guide for Major Depressive Disorder Research

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant unmet medical need for novel therapeutic strategies. Emerging research has implicated the cyclic adenosine monophosphate (cAMP) signaling pathway and, more specifically, the phosphodiesterase 4 (PDE4) enzyme family in the pathophysiology of depression. PF-06445974 is a potent and selective inhibitor of the PDE4B subtype, offering a valuable tool for dissecting the role of this specific isozyme in MDD. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a research tool in the context of MDD, with a focus on both preclinical and clinical research methodologies.

Mechanism of Action: Targeting the cAMP Signaling Pathway

This compound exerts its effects by inhibiting the PDE4B enzyme. PDE4B is responsible for the hydrolysis of cAMP, a crucial second messenger involved in a multitude of intracellular signaling cascades. By inhibiting PDE4B, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can, in turn, activate downstream effectors such as Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity, neurogenesis, and neuronal survival, processes that are often dysregulated in MDD.

The following diagram illustrates the signaling pathway affected by this compound:

Methodological & Application

How to use PF-06445974 in positron emission tomography (PET) imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel phosphodiesterase-4B (PDE4B) preferring radioligand, [¹⁸F]PF-06445974, in positron emission tomography (PET) imaging. This document outlines the mechanism of action, key quantitative data, and detailed experimental protocols for preclinical and clinical research.

Introduction

[¹⁸F]this compound is a promising PET tracer for in vivo quantification of PDE4B, an enzyme that plays a crucial role in cyclic adenosine monophosphate (cAMP) signaling.[1][2] Dysregulation of PDE4B has been implicated in various central nervous system (CNS) disorders, including depression, dementia, and neuroinflammation.[3][4][5] PET imaging with [¹⁸F]this compound allows for the non-invasive assessment of PDE4B expression and occupancy, facilitating drug development and a deeper understanding of its role in disease.[6][7]

Mechanism of Action: Phosphodiesterase-4 (PDE4) is a key enzyme family responsible for hydrolyzing the second messenger cAMP.[8][9] By inhibiting PDE4B, [¹⁸F]this compound allows for the visualization and quantification of this specific enzyme subtype in the brain and other tissues.[1][10]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Target | IC₅₀ (nM) | Reference |

| PDE4B | <1 | [11][12] |

| PDE4A | 4.7 | [4][11][12] |

| PDE4C | 17 | [4][11][12] |

| PDE4D | 36 | [4][11][12] |

| PDE10 | 2290 | [11][13] |

| PDE5A | 4640 | [11][13] |

| GABAA | 3850 (Ki) | [11][13] |

Table 2: Preclinical and Clinical PET Imaging Parameters

| Species | Study Type | Injected Dose | Scan Duration | Key Findings | Reference |

| Rat | Neuroinflammation (LPS model) | Not specified | Not specified | Increased uptake in response to inflammation. | [1] |

| Depression Model (CUMS) | Not specified | Not specified | Increased PDE4B expression in hippocampus and cortex. | [2] | |

| Neuropharmacokinetics | 0.1 mg/kg (IV) | Not specified | High brain permeability (Total Brain:Plasma = 0.76). | [12] | |

| Mouse | Blocking Studies | 80 µCi | 60 min | Pre-treatment with this compound (3 mg/kg) significantly reduced radioligand uptake. | [14][15] |

| Monkey (Rhesus & Cynomolgus) | Baseline & Blocking | Not specified | 75 min (blocked scan) | Good brain uptake, high specific binding. 92% blockade of SUV₁₀₋₆₀ with 0.1 mg/kg this compound. | [3][4] |

| Human | First-in-Human, Healthy Volunteers | Up to 5 mCi | Up to 4 hours | Widespread brain uptake, highest in the thalamus. Average whole-brain Vᴛ of 9.5 ± 2.4 mL·cm⁻³. | [3][4][6][16] |

| Dosimetry | 2 mCi (whole body), 5 mCi (brain) | Not specified | To assess radiation-absorbed doses. | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a general workflow for a PET imaging study using [¹⁸F]this compound.

Figure 1: Simplified cAMP signaling pathway showing the role of PDE4B and the inhibitory action of this compound.

Figure 2: General experimental workflow for a [¹⁸F]this compound PET imaging study.

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Preclinical PET Imaging in Rodents (Neuroinflammation Model)

Objective: To assess changes in PDE4B expression in a rat model of lipopolysaccharide (LPS)-induced neuroinflammation.

Materials:

-

[¹⁸F]this compound

-

Anesthesia (e.g., isoflurane)

-

PET/CT or PET/MR scanner

-

LPS

-

Stereotaxic apparatus

-

Control and LPS-treated rats

Procedure:

-

Induction of Neuroinflammation:

-

Anesthetize rats and place them in a stereotaxic frame.

-

Perform a unilateral intracerebral injection of LPS into the desired brain region (e.g., striatum).[1]

-

-

Radiotracer Administration:

-

At the desired time point post-LPS injection (e.g., 24 hours or 8 days), anesthetize the rat.[1]

-

Administer a bolus intravenous injection of [¹⁸F]this compound via the tail vein.

-

-

PET Imaging:

-

Immediately after injection, begin a dynamic PET scan for a duration of 60-90 minutes.

-

Monitor vital signs throughout the scan.

-

-

Data Analysis:

-

Reconstruct PET images and co-register with an anatomical atlas or MRI if available.

-

Define regions of interest (ROIs) for the inflamed and contralateral control regions.

-

Calculate standardized uptake values (SUV) or perform kinetic modeling to determine the distribution volume (Vᴛ).

-

Compare the uptake in the LPS-injected region to the control region.

-

-

Blocking/Displacement Studies (Optional):

-

To confirm specificity, a separate cohort of animals can be pre-treated with a non-radioactive PDE4 inhibitor (e.g., rolipram at 1 mg/kg or this compound at 0.4 mg/kg) prior to radiotracer injection.[1]

-

Protocol 2: Clinical PET Imaging in Humans (Healthy Volunteers or Patient Populations)

Objective: To quantify PDE4B density in the human brain.

Materials:

-

[¹⁸F]this compound (produced under cGMP guidelines)

-

PET/CT or PET/MR scanner

-

Arterial line insertion kit

-

Automated blood sampler and gamma counter

-

MRI of the subject's brain

Procedure:

-

Subject Preparation:

-

Obtain informed consent as per institutional review board (IRB) approval.[4]

-

Perform screening assessments, including physical examination and blood tests.[16]

-

Insert a catheter into a peripheral vein for radiotracer injection and an arterial line (typically in the radial artery) for blood sampling.[6][16]

-

-

Imaging Acquisition:

-

Position the subject in the PET scanner.

-

Perform a head MRI for anatomical co-registration if not done previously.[16]

-

Administer an intravenous bolus injection of [¹⁸F]this compound (e.g., up to 5 mCi).[6]

-

Begin a dynamic PET scan of the brain for up to 4 hours.[16]

-

Collect serial arterial blood samples throughout the scan to measure the concentration of the parent radioligand and its metabolites.[3][4]

-

-

Blood Sample Analysis:

-

Centrifuge blood samples to separate plasma.

-

Analyze plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent [¹⁸F]this compound.[3]

-

-

Data Analysis:

-

Reconstruct the dynamic PET images.

-

Co-register the PET images with the subject's MRI.

-

Define ROIs on the MRI for various brain regions (e.g., thalamus, cortex, striatum).

-

Generate time-activity curves (TACs) for each ROI.

-

Use the arterial input function (metabolite-corrected plasma TAC) and the brain TACs to perform kinetic modeling, typically using a two-tissue compartment model, to estimate the total distribution volume (Vᴛ).[3][4][17]

-

Conclusion

[¹⁸F]this compound is a valuable tool for PET imaging of PDE4B in both preclinical and clinical settings.[3][10] It demonstrates high affinity and selectivity for PDE4B, with good brain permeability.[4][7] While a minor accumulation of a radiometabolite in the brain has been noted, the error is considered small (~10%), and the radioligand is deemed suitable for clinical studies.[3][4] These protocols provide a foundation for researchers to design and execute robust PET imaging studies to investigate the role of PDE4B in health and disease.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. e-century.us [e-century.us]

- 3. researchgate.net [researchgate.net]

- 4. First-in-Human Evaluation of 18F-PF-06445974, a PET Radioligand That Preferentially Labels Phosphodiesterase-4B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Robust Quantification of Phosphodiesterase-4D in Monkey Brain with PET and 11C-Labeled Radioligands That Avoid Radiometabolite Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Automatic synthesis of a phosphodiesterase 4B (PDE4B) radioligand and PET imaging in depression rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]